molecular formula C18H18N2O2S B2382051 N-(4-ethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide CAS No. 708295-26-5

N-(4-ethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Cat. No.: B2382051
CAS No.: 708295-26-5
M. Wt: 326.41
InChI Key: HCVSXUVMGJDXAU-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a synthetic organic compound that belongs to the class of benzothiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide typically involves the following steps:

    Formation of the benzothiazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the acetamide group: This step involves the reaction of the benzothiazine intermediate with an acylating agent such as acetic anhydride or acetyl chloride.

    Substitution with the 4-ethylphenyl group: This can be done through a nucleophilic substitution reaction using 4-ethylphenylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide would depend on its specific biological target. Generally, benzothiazine derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
  • N-(4-chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Uniqueness

N-(4-ethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is unique due to the presence of the 4-ethylphenyl group, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-2-12-7-9-13(10-8-12)19-17(21)11-16-18(22)20-14-5-3-4-6-15(14)23-16/h3-10,16H,2,11H2,1H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVSXUVMGJDXAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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